molecular formula C12H8BrNO3S2 B308596 (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B308596
M. Wt: 358.2 g/mol
InChI Key: XNCZGEYURXSUGJ-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a synthetic organic compound that features a unique combination of a benzodioxole ring, a thiazolone ring, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine substituent can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated thiazolone derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The benzodioxole ring may facilitate binding to specific protein sites, while the thiazolone ring could interact with nucleophilic amino acid residues. These interactions may modulate biological pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.

    (6-Bromo-1,3-benzodioxol-5-yl)acetic acid: Shares the benzodioxole ring and bromine substituent but differs in the functional groups attached to the ring.

    5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one: Similar structure but with a different substituent on the thiazolidinone ring.

Uniqueness

(4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its combination of a benzodioxole ring, a thiazolone ring, and a bromine substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H8BrNO3S2

Molecular Weight

358.2 g/mol

IUPAC Name

(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C12H8BrNO3S2/c1-18-12-14-8(11(15)19-12)2-6-3-9-10(4-7(6)13)17-5-16-9/h2-4H,5H2,1H3/b8-2-

InChI Key

XNCZGEYURXSUGJ-WAPJZHGLSA-N

SMILES

CSC1=NC(=CC2=CC3=C(C=C2Br)OCO3)C(=O)S1

Isomeric SMILES

CSC1=N/C(=C\C2=CC3=C(C=C2Br)OCO3)/C(=O)S1

Canonical SMILES

CSC1=NC(=CC2=CC3=C(C=C2Br)OCO3)C(=O)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.